1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone
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Overview
Description
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an azetidine ring, and a benzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the methylenedioxy bridge.
Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving appropriate amine precursors.
Thioether Formation: The benzylthio group is typically introduced through nucleophilic substitution reactions involving benzyl halides and thiolates.
Final Coupling: The final step involves coupling the benzo[d][1,3]dioxole moiety with the azetidine and benzylthio intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylic position can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, thiolates.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it versatile for producing a range of products.
Mechanism of Action
The mechanism of action of 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could engage in π-π interactions, while the azetidine ring might provide steric hindrance or specific binding properties.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)ethanol: Shares the benzo[d][1,3]dioxole moiety but lacks the azetidine and benzylthio groups.
1-(6-Methyl-benzo[1,3]dioxol-5-yl)ethanone: Similar benzo[d][1,3]dioxole structure with a different substituent pattern.
Uniqueness
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the azetidine ring and benzylthio group differentiates it from simpler benzo[d][1,3]dioxole derivatives, offering more opportunities for chemical modifications and applications.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-2-benzylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c22-20(13-26-12-15-4-2-1-3-5-15)21-9-16(10-21)11-23-17-6-7-18-19(8-17)25-14-24-18/h1-8,16H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRXUYPCVKJJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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